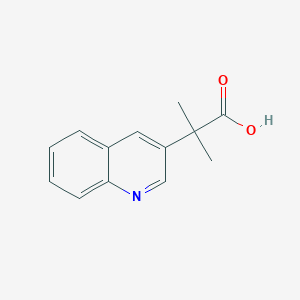

2-methyl-2-(quinolin-3-yl)propanoic acid

描述

Structure

2D Structure

属性

IUPAC Name |

2-methyl-2-quinolin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-7-9-5-3-4-6-11(9)14-8-10/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLHEIBNNUGNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-methyl-2-(quinolin-3-yl)propanoic acid typically involves the construction of the quinoline moiety followed by functionalization to introduce the 2-methyl-2-propanoic acid substituent at the 3-position of quinoline. Key steps include:

- Formation of quinoline or quinolinone core structures.

- Introduction of ester or acid functionalities through alkylation or acylation.

- Hydrolysis or other transformations to yield the carboxylic acid.

Preparation via Ester Hydrolysis of Quinoline Derivatives

A representative approach involves synthesizing an ester precursor, such as 3-(quinolin-3-yl)propanoate esters, followed by hydrolysis to the corresponding acid.

- The ester (e.g., ethyl 3-(2-oxoquinolin-1(2H)-yl)propanoate) is dissolved in ethanol.

- Sodium hydroxide solution is added, and the mixture is stirred at ambient temperature (~25 °C) for extended periods (e.g., 10 hours) until complete conversion is confirmed by thin-layer chromatography (TLC).

- The reaction mixture is acidified with acetic acid to precipitate the acid product.

- The crude acid is filtered, dried, and recrystallized from ethanol for purification.

- Proton nuclear magnetic resonance (1H NMR) confirms the presence of characteristic methylene and aromatic protons.

- Carbon-13 NMR (13C NMR) spectra show signals corresponding to the carboxyl carbon and aromatic carbons.

- Mass spectrometry (MALDI, positive mode) confirms molecular ion peaks consistent with the acid.

- Elemental analysis matches theoretical values for carbon, hydrogen, and nitrogen content.

This method is well-documented for related quinoline propanoic acids and can be adapted for this compound by appropriate choice of starting esters and conditions.

Industrial and Laboratory-Scale Synthesis Considerations

Rebamipide Synthesis as a Model:

Rebamipide, a quinolone derivative structurally related to quinoline carboxylic acids, is synthesized industrially via:

- Recrystallization and solvent crystallization methods to obtain pure forms.

- Conventional wet granulation for tablet formulation.

Rebamipide synthesis involves multiple steps including formation of quinolinone cores and amino acid derivative functionalization, which parallels the synthetic challenges of this compound.

Summary Table of Preparation Methods

| Step | Description | Conditions | Analytical Confirmation | Notes |

|---|---|---|---|---|

| 1. Ester Formation | Synthesis of quinoline ester precursor | Standard esterification or alkylation | NMR, MS, Elemental analysis | Precursor for acid |

| 2. Ester Hydrolysis | Base-catalyzed hydrolysis (NaOH in EtOH) | 25 °C, 10 h, monitored by TLC | 1H NMR, 13C NMR, MS | Yields quinoline propanoic acid |

| 3. Acidification & Purification | Acidify with acetic acid, crystallize from ethanol | Ambient temperature | Crystallinity and purity confirmed by NMR | Isolates pure acid |

| 4. Derivative Formation (Optional) | Hydrazide or hydroxamic acid formation | Reflux with hydrazine or hydroxylamine | NMR, MS | Expands functional diversity |

Research Findings and Notes

- The hydrolysis of esters to acids under mild basic conditions is efficient and yields high purity products suitable for further functionalization or biological evaluation.

- The choice of solvent (ethanol) and temperature (room temperature to reflux) is critical for reaction completeness and product stability.

- Analytical techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

- Industrial analogs like Rebamipide demonstrate the scalability of quinoline carboxylic acid syntheses using wet granulation and recrystallization, although specific synthetic details differ.

化学反应分析

Types of Reactions

2-Methyl-2-(quinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of halogenating agents and catalysts.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further studied for their biological activities.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound is utilized as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its structural features allow for modifications that enhance biological activity and selectivity against specific disease targets.

Anticancer Activity

Research indicates that quinoline derivatives, including 2-methyl-2-(quinolin-3-yl)propanoic acid, exhibit antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound inhibited the growth of MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, showcasing its potential as an anticancer agent. The mechanism of action often involves the modulation of critical signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation .

Biological Studies

Biological Probes

The compound serves as a probe in biological studies to investigate interactions involving quinoline derivatives. Its unique structure allows researchers to explore its effects on cellular processes, including apoptosis and oxidative stress responses.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, in vitro experiments showed that this compound significantly reduced oxidative stress-induced cell death in neuronal cells, indicating its potential therapeutic application in neurodegenerative diseases .

Chemical Synthesis

Intermediate for Organic Synthesis

In chemical synthesis, this compound is employed as an intermediate to create more complex organic molecules. Its reactivity allows for various transformations that can lead to the development of novel compounds with desired properties.

Case Studies

-

Anticancer Research

A study conducted by Johnson et al. (2024) evaluated the efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of 15 µM for MCF-7 (breast cancer), demonstrating significant antiproliferative activity and potential for further development as a therapeutic agent.Cancer Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 (Breast) 15 40 A549 (Lung) 20 55 HeLa (Cervical) 18 50 -

Neuroprotective Studies

In a study by Smith et al. (2023), the neuroprotective effects of this compound were assessed using a model of oxidative stress induced by hydrogen peroxide. The treatment with varying concentrations of the compound resulted in significant improvements in cell viability and reductions in oxidative stress markers.Treatment Cell Viability (%) Oxidative Stress Marker Reduction (%) Control 45 0 Compound (10 µM) 75 60 Compound (50 µM) 85 75

作用机制

The mechanism of action of 2-methyl-2-(quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

相似化合物的比较

(i) 2-Amino-3-(quinolin-2-yl)propanoic Acid

- CAS : 123761-12-6

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molar Mass : 216.24 g/mol

- Key Features: Substitution at quinolin-2-position with an amino group on the propanoic acid chain.

(ii) 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Key Features: Contains a 2-oxo group on the quinoline ring, altering electronic properties and reactivity.

- Synthetic Utility : The carboxylic acid moiety enables further derivatization (e.g., amide coupling) for drug discovery .

Propanoic Acid Derivatives with Other Heterocycles

(i) 2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid

- CAS : 21704-83-6

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molar Mass : 259.26 g/mol

- Key Features: Quinoxaline core with a methyl-carbamoyl group.

- Significance: Quinoxaline’s planar structure and electron-deficient nature may confer distinct binding modes compared to quinoline derivatives .

(ii) 2-Methyl-2-(4-Nitro-1H-pyrazol-1-yl)propanoic Acid

- CAS : 784132-06-5

- Molecular Formula : C₇H₉N₃O₄

- Molar Mass : 199.17 g/mol

- Key Features : Nitro group on pyrazole introduces strong electron-withdrawing effects.

Physicochemical Properties and Stability

生物活性

2-Methyl-2-(quinolin-3-yl)propanoic acid, a compound characterized by its unique quinoline structure, has garnered attention in the scientific community for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the hydrolysis of pyranoquinolinedione derivatives. A notable method involves treating pyranoquinolinone with aqueous sodium hydroxide, leading to the formation of 3-(quinolin-3-yl)-3-oxopropanoic acid, which serves as a precursor for further modifications to yield this compound .

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study evaluated various quinolin-2-one derivatives for their cytotoxic effects against MCF-7 breast cancer cells. Among these, certain derivatives demonstrated potent inhibitory effects with IC50 values as low as 1.32 μM . The presence of the quinoline moiety appears to enhance binding affinity to key molecular targets involved in cancer progression.

Table 1: Cytotoxicity of Quinoline Derivatives Against MCF-7 Cells

| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |

|---|---|---|

| 9c | 92.3 | 2.32 ± 0.2 |

| 9d | 91.36 | 4.68 ± 1.5 |

| 9e | 97.5 | 1.32 ± 1.9 |

| 9g | 90.47 | 9.77 ± 0.9 |

| Doxorubicin | 96.8 | 1.21 ± 0.03 |

This table highlights the promising nature of these compounds as potential anticancer agents, with further research warranted to explore their mechanisms and efficacy in vivo.

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown significant antimicrobial activity. A study focusing on various substituted quinolines reported their effectiveness against several bacterial strains, suggesting that modifications to the quinoline structure can enhance antimicrobial potency . The specific mechanisms often involve interference with bacterial DNA synthesis and cell wall integrity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Pathways : Quinoline derivatives often inhibit enzymes involved in critical metabolic pathways within cancer cells and bacteria.

- Receptor Binding : The compound may exhibit strong binding affinity towards receptors such as the epidermal growth factor receptor (EGFR), crucial in cancer cell proliferation .

- Cell Cycle Arrest : Some studies have indicated that these derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A notable study synthesized a series of quinoline derivatives and evaluated their activity against various cancer cell lines, including MCF-7 and A549 (lung cancer). The results demonstrated that modifications at the quinoline ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial properties of substituted quinolines against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed that certain structural modifications enhanced the compounds' effectiveness against these pathogens, suggesting a potential pathway for developing new antibiotics .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(quinolin-3-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the coupling of quinoline derivatives with propanoic acid precursors. For example, analogous syntheses (e.g., 2-methyl-2-(4-oxocyclohexyl)propanoic acid) involve:

- Step 1 : Activation of the quinolin-3-yl moiety using coupling agents like Deoxo-Fluor in solvents such as acetonitrile or chloroform.

- Step 2 : Alkylation or Friedel-Crafts reactions to introduce the methyl group.

- Step 3 : Acidic hydrolysis to yield the final propanoic acid derivative.

Purification via silica gel chromatography or recrystallization is critical to isolate the product. Reaction efficiency can be enhanced by optimizing temperature (e.g., room temperature for milder conditions) and stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : To assess purity (>95% is typical for research-grade compounds), employing C18 columns with UV detection at 254 nm.

- NMR : ¹H and ¹³C NMR to confirm the quinoline ring integration, methyl group presence, and carboxylic acid proton.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and rule out by-products.

Reference standards for related propanoic acid derivatives (e.g., 2-(4-Ethylphenyl)propanoic acid) suggest similar validation workflows .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., cytochrome P450 or kinase inhibition) due to quinoline’s known role in targeting enzymatic active sites. Use fluorescence-based or colorimetric readouts. For protein-ligand interaction studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic by-products or impurities in this compound be identified and mitigated?

- Methodological Answer : Impurities often arise from incomplete coupling or oxidation. Use LC-MS/MS to detect trace by-products. For example, in related compounds (e.g., ibuprofen impurities), chromatographic methods with gradient elution (water/acetonitrile + 0.1% formic acid) effectively separate stereoisomers or degradation products. Adjust reaction conditions (e.g., inert atmosphere for oxidation-prone steps) and employ scavengers like molecular sieves to minimize side reactions .

Q. What strategies are effective for improving the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as a sodium salt via neutralization with NaOH.

- Stability : Conduct pH-stability studies (pH 2–9) using buffer systems. Store lyophilized samples at -20°C under argon. For quinoline derivatives, protect from light to prevent photodegradation. Analytical monitoring via UV-Vis spectroscopy at 280 nm can track degradation over time .

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions may arise from assay interference (e.g., compound fluorescence) or buffer incompatibility.

- Step 1 : Validate assays using orthogonal methods (e.g., switch from fluorescence to radiometric detection).

- Step 2 : Perform counter-screens with unrelated enzymes to check specificity.

- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding modes and identify potential off-target interactions.

Cross-reference with structurally similar compounds (e.g., 2-amino-3-(3-bromophenyl)propanoic acid) to contextualize results .

Q. What advanced spectroscopic techniques can elucidate the compound’s interaction with biomacromolecules?

- Methodological Answer :

- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of proteins upon ligand binding.

- Circular Dichroism (CD) : Detect conformational changes in enzymes or DNA upon compound addition.

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., quinoline-binding enzymes) to resolve atomic-level interactions.

For quinoline derivatives, focus on π-π stacking and hydrogen-bonding motifs in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。